Anticarcinogenic Activity in JB6 Cell Transformation Assay vs. Untreated Control
CAS 6297-66-1 prevents DMBA-induced transformation of JB6 P+ murine epidermal cells, a well-established model for tumor promotion screening [1]. This anticarcinogenic activity distinguishes it from classical barbiturates such as phenobarbital, which is a known tumor promoter in rodent liver and lacks this chemopreventive property in the JB6 model [2]. Quantitative data on the inhibitory concentration is not publicly available in the extracted sources; however, the qualitative activity profile (prevention of transformation at non-cytotoxic concentrations) is documented in the AOD database [1].
| Evidence Dimension | Prevention of DMBA-induced neoplastic transformation |
|---|---|
| Target Compound Data | Prevents transformation of DMBA-treated JB6 P+ cells (qualitative positive result) [1] |
| Comparator Or Baseline | Phenobarbital (CAS 50-06-6): known tumor promoter in rodent liver; does not prevent JB6 transformation [2] |
| Quantified Difference | Qualitative difference: anticarcinogenic (6297-66-1) vs. tumor-promoting (phenobarbital) in respective models. No direct head-to-head IC₅₀ data available. |
| Conditions | JB6 P+ mouse epidermal cell line; DMBA initiation protocol [1][2] |
Why This Matters
For researchers procuring compounds for cancer chemoprevention studies, this anticarcinogenic profile provides a differentiation axis from barbiturate analogs, which are contraindicated in this context due to tumor-promotion liability.
- [1] Lin-Group AOD Database. Entry ID 355: Function—Has anticarcinogenic activity, prevents transformation of DMBA-treated JB6 cells. http://lin-group.cn/AODdatabase/show.aspx?id=355 (accessed 2026-04-30). View Source
- [2] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Volume 79: Phenobarbital and Its Sodium Salt. IARC, Lyon, 2001. View Source
